3-Methoxy-estra-2,5(10)-dien-17-ol

Contraceptive Research Estrogen Receptor Modulation Steroid Pharmacology

3-Methoxy-estra-2,5(10)-dien-17-ol (CAS 101978-01-2, trade name Birch-Me) is a synthetic steroidal compound belonging to the estrane class, featuring a 3-methoxy enol ether, a conjugated 2,5(10)-diene system in ring A, and a 17α-hydroxy group. It is produced via Birch reduction of estrone 3-methyl ether and serves as a key intermediate in the synthesis of 19-nortestosterone-derived progestins.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
CAS No. 101978-01-2
Cat. No. B021180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-estra-2,5(10)-dien-17-ol
CAS101978-01-2
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
InChIInChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3/t15-,16-,17+,18?,19+/m1/s1
InChIKeyXFFZLECPCHQJIR-BBCBXFPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-estra-2,5(10)-dien-17-ol (CAS 101978-01-2): Steroid Intermediate for Contraceptive Research


3-Methoxy-estra-2,5(10)-dien-17-ol (CAS 101978-01-2, trade name Birch-Me) is a synthetic steroidal compound belonging to the estrane class, featuring a 3-methoxy enol ether, a conjugated 2,5(10)-diene system in ring A, and a 17α-hydroxy group [1]. It is produced via Birch reduction of estrone 3-methyl ether and serves as a key intermediate in the synthesis of 19-nortestosterone-derived progestins [2]. The compound is a C-17 epimer of 3-methoxyestra-2,5(10)-dien-17β-ol (CAS 1091-93-6; 1,4-dihydroestradiol 3-methyl ether), a distinction that critically governs both its biological activity profile and its downstream synthetic utility .

Why 3-Methoxy-estra-2,5(10)-dien-17-ol Cannot Be Replaced by the 17β-Epimer or 17-Keto Analog


Generic substitution among 3-methoxy-estra-2,5(10)-diene derivatives is precluded by C-17 stereochemistry-dependent bifurcation of both biological activity and synthetic fate. The 17α-hydroxy epimer (CAS 101978-01-2) exhibits post-coital interceptive antifertility activity, whereas the 17β-hydroxy epimer (CAS 1091-93-6) acts as an estrogen receptor modulator upregulating ER-α and ER-β in target tissues . Furthermore, the 17β-epimer is the requisite starting material for dienogest (STS 557) synthesis via Oppenauer oxidation to the 17-ketone followed by 17β-spiroepoxide formation [1]; the 17α-epimer would yield a different oxidation product and divergent stereochemical outcomes in subsequent nucleophilic ring-opening, fundamentally altering the synthetic pathway. The 17-keto analog (CAS 17976-32-8) lacks the free hydroxyl required for direct conjugation and has an oxidized redox state incompatible with certain downstream transformations [2].

Quantitative Differentiation Evidence: 3-Methoxy-estra-2,5(10)-dien-17-ol vs. Closest Analogs


C-17 Epimerization Determines Divergent Biological Activity Profiles

The 17α-hydroxy epimer (CAS 101978-01-2) has documented interceptive, post-coital antifertility properties in rodent models, as reported in the primary literature cited by Evitachem . In contrast, the 17β-hydroxy epimer (CAS 1091-93-6) has been shown to upregulate estrogen receptor subtypes ER-α and ER-β in a time-dependent manner, significantly increasing mRNA expression and time-dependently decreasing the ER-β/ER-α ratio in skin fibroblasts from postmenopausal women [1]. This functional divergence means that the two epimers are not interchangeable for either contraceptive research or ER modulation studies.

Contraceptive Research Estrogen Receptor Modulation Steroid Pharmacology

Synthetic Pathway Divergence: 17α-Epimer Is Not a Direct Substitute in Dienogest (STS 557) Synthesis

The dienogest (STS 557) synthesis patent WO2007/066158 explicitly employs 3-methoxy-17-hydroxy-estra-2,5(10)-diene of formula (V) as the starting material [1]. The pathway proceeds via Oppenauer oxidation to the 17-ketone (CAS 17976-32-8, yield 87%, purity ≥98% HPLC, mp 106–110 °C) , followed by reaction with cyanomethyl lithium to install the 17α-cyanomethyl-17β-hydroxy moiety [1]. Earlier synthetic routes to STS 557 specifically started from 1,4-dihydroestradiol 3-methyl ether (the 17β-epimer, CAS 1091-93-6) to form a 17β-spiroepoxide [2]. The 17α-epimer (CAS 101978-01-2) would produce a 17α-spiroepoxide with opposite face selectivity, yielding a different diastereomer upon nucleophilic opening. The three-step sequence from 17-hydroxy intermediate to dienogest achieves >90% Oppenauer oxidation yield without A-ring aromatization, a process dependent on the correct C-17 configuration [1].

Progestin Synthesis Dienogest Steroid Intermediates Process Chemistry

Melting Point as a Quality Control and Identity Discriminator Between Epimers

The 17α-epimer (CAS 101978-01-2) has a documented melting point of 110–115 °C , as specified by commercial suppliers including AKSci . This differs from the melting point of the 17-keto oxidation product, 3-methoxyestra-2,5(10)-dien-17-one (CAS 17976-32-8), which melts at 106–110 °C . Melting point is a simple, cost-effective identity and purity discriminator; the presence of the 17β-epimer or 17-keto impurity in a batch of the 17α-epimer can be detected by melting point depression or broadening. No publicly available melting point data were located for the 17β-epimer (CAS 1091-93-6). The AKSci long-term storage specification (cool, dry place, solid at 20 °C) further defines handling parameters distinct from solution-phase analogs .

Quality Control Identity Testing Solid-State Characterization

Comparative Acute Oral Toxicity of the 17β-Epimer Informs Safety Assessment Gap for the 17α-Epimer

The 17β-epimer (CAS 1091-93-6) has published acute toxicity data: oral LD50 > 2,000 mg/kg (rat, male and female) and dermal LD50 > 2,000 mg/kg (rat, male and female) [1]. No acute toxicity data were located for the 17α-epimer (CAS 101978-01-2) in publicly available sources. The absence of toxicity data for the 17α-epimer represents a data gap that users must address through their own safety assessment programs. The 17β-epimer's favorable acute toxicity profile (>2,000 mg/kg, GHS Category 5 / not classified as acutely toxic) provides a class-level benchmark but cannot be assumed to apply directly to the 17α-epimer due to stereochemistry-dependent differences in metabolism and receptor interactions [2].

Toxicology Safety Assessment Regulatory Dossier

Optimal Procurement Scenarios for 3-Methoxy-estra-2,5(10)-dien-17-ol (Birch-Me)


Dienogest (STS 557) Manufacturing: 4-Step Patented Synthesis Starting Material

The primary large-scale application of CAS 101978-01-2 is as the starting material of formula (V) in the Richter Gedeon patented 4-step dienogest synthesis (WO2007/066158). The process achieves 87% yield in the Oppenauer oxidation step to the 17-ketone, avoiding A-ring aromatization and eliminating the need for 3,3-dialkoxy-ketal protection [1]. This route is shorter than earlier methods requiring 17β-spiroepoxide formation and alkali cyanide opening from the 17β-epimer [2]. Dienogest is a widely prescribed progestin used in oral contraceptives (e.g., Natazia, Valette) and for endometriosis treatment (Visanne). Procurement of the 17α-epimer specifically—not the 17β-epimer or the 17-ketone—is required for this patented synthetic pathway.

Post-Coital Contraceptive Research: Interceptive Antifertility Studies

The 17α-epimer has demonstrated interceptive, post-coital antifertility properties in rodent models as reported in the primary literature [1]. This activity profile distinguishes it mechanistically from the 17β-epimer, which functions as an estrogen receptor modulator in skin fibroblasts [2]. Researchers investigating non-hormonal or peri-implantation contraceptive mechanisms should select the 17α-epimer (CAS 101978-01-2) rather than the 17β-epimer to ensure the correct biological activity profile. The stereochemistry at C-17 is the critical determinant of antifertility vs. ER-modulating activity.

Birch Reduction Product Reference Standard and Teaching Laboratory Reagent

As a product of the Birch reduction of estrone 3-methyl ether, CAS 101978-01-2 serves as a well-characterized reference standard for the Birch reduction reaction in steroid chemistry. The compound demonstrates the characteristic 1,4-reduction pattern (2,5(10)-diene) with the 3-methoxy enol ether functionality. Its defined melting point (110–115 °C [1]) and commercial availability at ≥95% HPLC purity [2] make it suitable as a teaching laboratory standard for advanced organic chemistry courses covering steroid semi-synthesis and dearomatization reactions.

Epimer-Specific Analytical Method Development Reference

The NMR spectral assignments of 17α- and 17β-hydroxy epimers of 3-methoxyestradiol have been fully characterized using 1D and 2D NMR techniques (1D-HOHAHA, DEPT, COSY, NOESY, TOCSY, HSQC, COLOC) [1]. This published dataset enables analytical laboratories to develop and validate epimer-specific HPLC, LC-MS, or NMR methods for distinguishing the 17α-epimer (CAS 101978-01-2) from the 17β-epimer (CAS 1091-93-6) and the 17-keto oxidation product (CAS 17976-32-8) in reaction monitoring and quality control workflows. The 17α-epimer's distinct chromatographic and spectroscopic signature supports identity verification in multi-step steroid synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-estra-2,5(10)-dien-17-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.